molecular formula C16H12N2 B14739934 Diazene, 2-naphthalenylphenyl- CAS No. 2653-77-2

Diazene, 2-naphthalenylphenyl-

Cat. No.: B14739934
CAS No.: 2653-77-2
M. Wt: 232.28 g/mol
InChI Key: JRABDIJJEFFEHT-UHFFFAOYSA-N
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Description

Diazene, 2-naphthalenylphenyl-: is an organic compound that belongs to the diazene family. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features a naphthalene ring and a phenyl group attached to the diazene moiety, making it a unique and interesting molecule for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 2-naphthalenylphenyl- typically involves the reaction of naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then reduced to yield the desired diazene compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Common industrial methods include the use of palladium-catalyzed reactions and other transition metal catalysts to facilitate the formation of the diazene bond .

Chemical Reactions Analysis

Types of Reactions: Diazene, 2-naphthalenylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Diazene, 2-naphthalenylphenyl- is used in synthetic organic chemistry as a precursor for the synthesis of more complex molecules. It is also studied for its unique electronic properties and reactivity .

Biology and Medicine: In biological research, diazene compounds are investigated for their potential as enzyme inhibitors and their role in biological nitrogen fixation processes .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of Diazene, 2-naphthalenylphenyl- involves its ability to undergo cis-trans isomerization. This isomerization can affect the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with transition metals and participation in coordination chemistry .

Comparison with Similar Compounds

Uniqueness: Diazene, 2-naphthalenylphenyl- is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic and industrial applications .

Properties

CAS No.

2653-77-2

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

naphthalen-2-yl(phenyl)diazene

InChI

InChI=1S/C16H12N2/c1-2-8-15(9-3-1)17-18-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H

InChI Key

JRABDIJJEFFEHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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